4-Mercaptobenzoic acid

Catalog No.
S576381
CAS No.
1074-36-8
M.F
C₇H₆O₂S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercaptobenzoic acid

CAS Number

1074-36-8

Product Name

4-Mercaptobenzoic acid

IUPAC Name

4-sulfanylbenzoic acid

Molecular Formula

C₇H₆O₂S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)

InChI Key

LMJXSOYPAOSIPZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S

Synonyms

4-mercaptobenzoate, 4-mercaptobenzoic acid, para-mercaptobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S

The exact mass of the compound 4-Mercaptobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32022. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Mercaptobenzoic acid (4-MBA) is a highly versatile, bifunctional organosulfur compound featuring a thiol group and a carboxylic acid group separated by a rigid aromatic phenyl ring. In industrial and advanced laboratory procurement, it is primarily sourced as a premium precursor for Self-Assembled Monolayers (SAMs), Surface-Enhanced Raman Scattering (SERS) nanotags, and nanoparticle functionalization. Unlike simple aliphatic thiols, 4-MBA offers a massive Raman cross-section and a conjugated pi-system, making it an indispensable building block for self-calibrating pH sensors, heavy metal capture substrates, and highly ordered bioconjugation platforms .

Substituting 4-Mercaptobenzoic acid with generic alternatives fundamentally compromises assay performance and material processability. Replacing it with aliphatic thiols like 11-mercaptoundecanoic acid (MUA) or 3-mercaptopropionic acid (MPA) eliminates the strong aromatic Raman signature required for SERS tracking and reduces electron transfer kinetics across the monolayer due to the lack of a conjugated pi-system [1]. Substituting with the isomer 3-mercaptobenzoic acid (3-MBA) alters the packing density and steric availability of the terminal carboxyl group, drastically lowering the yield of downstream bioconjugation or catalytic steps [2]. Furthermore, using simple thiophenol removes the carboxylic acid entirely, stripping the molecule of its pH-responsiveness and cross-linking capabilities.

SERS Reporter Efficacy & Built-in Internal Calibration

4-Mercaptobenzoic acid is widely procured as a premium SERS reporter because it provides a massive Raman cross-section and a built-in internal standard. The aromatic ring breathing mode at ~1587 cm⁻¹ remains completely stable regardless of pH or applied electrochemical potential. In contrast, its carboxylate peaks (1414 cm⁻¹ for -COO⁻ and 1697 cm⁻¹ for -COOH) shift dynamically, allowing for precise ratiometric pH sensing. Aliphatic alternatives like 11-mercaptoundecanoic acid (MUA) lack this conjugated aromatic system, resulting in drastically lower Raman enhancement factors and no distinct ring-breathing reference peak [1].

Evidence DimensionRaman Peak Stability for Internal Standardization
Target Compound Data4-MBA provides a highly stable reference peak at 1587 cm⁻¹ alongside pH-responsive peaks at 1414/1697 cm⁻¹.
Comparator Or BaselineAliphatic thiols (e.g., MUA, MPA) lack the 1587 cm⁻¹ aromatic reference peak entirely.
Quantified DifferenceEnables single-molecule ratiometric calibration without needing a secondary reference dye.
ConditionsElectrode/electrolyte interface under varying applied potentials and pH levels.

Allows manufacturers to create self-calibrating pH nanosensors and highly distinct SERS tags without the cost and complexity of co-loading a secondary reference molecule.

Nanoparticle Dispersion and Interfacial Charge Transfer

When functionalizing nanoparticles that require a strong thiol anchor, the choice between aromatic and aliphatic ligands is critical. Aromatic ligands like 4-MBA induce significantly better nanoparticle dispersion in composite matrices compared to aliphatic thiols such as 3-mercaptopropionic acid (MPA). The rigid, conjugated pi-system of 4-MBA prevents the steric entanglement common to flexible aliphatic chains, ensuring a more uniform monolayer and superior interfacial charge transfer kinetics when integrated into electrochemical sensor or anode matrices [1].

Evidence DimensionNanoparticle Dispersion & Kinetics
Target Compound DataAromatic ligands (4-MBA) yield high dispersion and improved charge transfer under high current density.
Comparator Or BaselineAliphatic thiols (MPA) result in poorer dispersion and lower rate capability.
Quantified DifferenceAromatic systems outperform aliphatic counterparts in extended cycling and electron mobility.
ConditionsSurface-functionalized metal oxide (Fe3O4) nanoparticles in electrochemical matrices.

Crucial for battery anode manufacturing and electrochemical sensors where electron transport through the ligand shell dictates high-rate performance.

Steric Optimization for High-Yield Bioconjugation

The rigid, linear geometry of the para-substituted 4-MBA is critical for maximizing yields in surface-bound or aqueous catalytic reactions. In aqueous Pd-catalyzed couplings, 4-MBA achieved an 80% conversion yield, acting as a highly effective carboxylate-anion base. In direct contrast, flexible aliphatic analogs like 4-mercaptohydrocinnamic acid yielded 0% under identical conditions, and ortho-substituted isomers suffered from severe steric hindrance, significantly dropping the yield [1].

Evidence DimensionReaction Yield in Aqueous Coupling
Target Compound Data4-MBA achieved 80% yield.
Comparator Or Baseline4-mercaptohydrocinnamic acid achieved 0% yield.
Quantified DifferenceAn absolute 80% increase in yield due to the specific para-aromatic structure.
ConditionsPd-catalyzed S-benzylation in water at 120 °C for 16 h.

Ensures high-yield, reproducible secondary bioconjugation (like EDC/NHS coupling) on functionalized surfaces, reducing wasted precursor and active pharmaceutical ingredients.

Ultra-Trace Metal Coordination and Detection Sensitivity

For environmental monitoring substrates, bare SERS active metals cannot detect heavy metal ions directly due to a lack of vibrational signatures. However, functionalizing nanoporous gold with 4-MBA creates a highly selective coordination matrix for Hg2+. This specific architecture achieves a linear detection limit of 1.0 × 10⁻¹⁰ mol/L for Hg2+, vastly outperforming non-functionalized substrates. The intensity of the 4-MBA characteristic Raman peaks decreases proportionally with Hg2+ concentration, providing a highly reliable quantitative assay [1].

Evidence DimensionHg2+ Limit of Detection (LOD)
Target Compound DataLOD of 1.0 × 10⁻¹⁰ mol/L on 4-MBA modified nanoporous Au.
Comparator Or BaselineBare SERS substrates cannot detect Hg2+ directly.
Quantified DifferenceTransforms an undetectable analyte into one measurable at sub-nanomolar concentrations.
ConditionsSERS spectra recorded using a 785 nm laser on nanoporous Au sheets.

Justifies the procurement of 4-MBA as a selective capture agent for manufacturing ultra-sensitive heavy metal environmental monitoring platforms.

Ratiometric SERS Nanosensor Manufacturing

4-MBA is the optimal choice for fabricating self-calibrating intracellular pH sensors. By utilizing its stable 1587 cm⁻¹ aromatic ring breathing mode as an internal standard against its pH-responsive carboxylate peaks, manufacturers can produce highly reliable SERS nanotags without the need for complex dual-dye loading [1].

Ultra-Trace Environmental Heavy Metal Detectors

Where bare plasmonic substrates fail to detect non-vibrational heavy metals, 4-MBA serves as the ideal surface-capture ligand. It is highly recommended for the production of functionalized nanoporous electrodes designed for sub-nanomolar (1.0 × 10⁻¹⁰ mol/L) quantification of Hg2+ in water supplies [2].

High-Yield Bioconjugation Workflows

For workflows requiring the immobilization of proteins, antibodies, or secondary catalysts onto gold surfaces, 4-MBA is the preferred precursor. Its rigid para-substituted structure prevents the steric entanglement seen in aliphatic chains, ensuring maximum accessibility of the -COOH group for high-yield EDC/NHS coupling [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1074-36-8

Wikipedia

4-Mercaptobenzoic acid

Dates

Last modified: 09-16-2023

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